molecular formula C11H13F3N2 B13635015 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine

Cat. No.: B13635015
M. Wt: 230.23 g/mol
InChI Key: UKXSRKLWZMOXFU-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-(trifluoromethyl)benzaldehyde with an amine can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, which is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-3-1-2-7(4-8)9-5-16-6-10(9)15/h1-4,9-10,16H,5-6,15H2

InChI Key

UKXSRKLWZMOXFU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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